molecular formula C15H14N6O2 B292215 3-(1,3-Benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ylamine

3-(1,3-Benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ylamine

Cat. No. B292215
M. Wt: 310.31 g/mol
InChI Key: IQBWWAVTIRXBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ylamine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ylamine is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It may also interact with proteins involved in the formation of amyloid fibrils, preventing their aggregation.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-Benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ylamine can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models of arthritis. In addition, it has been found to inhibit the formation of amyloid fibrils in vitro, suggesting potential therapeutic applications for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1,3-Benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ylamine is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, its potential toxicity and lack of selectivity for certain enzymes and signaling pathways may limit its use in certain applications.

Future Directions

There are numerous future directions for research on 3-(1,3-Benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ylamine. One potential area of focus is the development of more selective analogs of the compound that target specific enzymes and signaling pathways. Another area of interest is the investigation of the compound's potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 3-(1,3-Benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ylamine involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-amine with 2-amino-1,3-benzodioxole-5-diazonium chloride in the presence of sodium carbonate. The resulting product is a yellow solid that is soluble in organic solvents.

Scientific Research Applications

The potential scientific research applications of 3-(1,3-Benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ylamine are numerous. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the formation of amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C15H14N6O2

Molecular Weight

310.31 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C15H14N6O2/c1-8-5-9(2)21-15(17-8)13(14(16)20-21)19-18-10-3-4-11-12(6-10)23-7-22-11/h3-6H,7H2,1-2H3,(H2,16,20)

InChI Key

IQBWWAVTIRXBLZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C(C(=NN12)N)N=NC3=CC4=C(C=C3)OCO4)C

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)N)N=NC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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